4-Dimethylamino-1-neopentylpyridinium Chloride
Overview
Description
4-Dimethylamino-1-neopentylpyridinium Chloride is a useful research compound. Its molecular formula is C12H21ClN2 and its molecular weight is 228.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Charge-Transfer Energies Study : This compound is used for studying the intramolecular charge-transfer energies of dyes with dimethylamino electron donor groups and N-R-pyridinium electron acceptors (Coe et al., 2003).
Photoinduced Intramolecular Electron Transfer : It plays a role in studying photoinduced intramolecular electron transfer in 4-dimethylaminopyridines (Szydłowska et al., 2003).
Catalyst in Esterification of Carboxylic Acids : The compound is used as a catalyst in the direct esterification of carboxylic acids, resulting in high yields of esters under mild conditions (Kim Sunggak et al., 1984).
Catalyst for Iodolactonisation Reactions : It is an excellent catalyst for iodolactonisation reactions of α-unsaturated carboxylic acids, affording β-lactones, or both under neutral conditions at room temperature (Meng et al., 2015).
Chiral Lewis Base Catalysis : The compound is effective in diverse processes like the Staudinger synthesis of beta-lactams, silyl ketene acetal acylation, and amine kinetic resolution (Fu, 2004).
Adhesion Layer for Adsorption on Gold Surfaces : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces (Gandubert & Lennox, 2006).
Benzoylation of Secondary and Tertiary Alcohols : N-benzoyl-4-(dimethylamino)pyridinium chloride is employed directly for the benzoylation of secondary and tertiary alcohols (Wolfe, 1997).
T-Butyloxycarbonylation of Amines : 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride is used for the t-butoxycarbonylation of amines (Guibe-jampel & Wakselman, 1971).
Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine is a highly selective and qualitative reagent for selenium (Demeyere & Hoste, 1962).
Structural Characterization in Chemistry : This compound has been structurally characterized, showcasing its features in chemical structures (Pickett et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQGJASYOVVCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570205 | |
Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-77-5 | |
Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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